![molecular formula C13H15Cl3N4O3S B12007676 N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is a chemical compound with the following properties:
Molecular Formula: CHClNOS
CAS Number: 302954-13-8
Molecular Weight: 497.875 g/mol
This compound belongs to the class of amides and contains both chlorine and nitro groups. It is synthesized through specific routes and has applications in various scientific fields.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the nitro group, converting it to an amino group.
Substitution: Chlorine atoms may be substituted by other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or catalytic hydrogenation.
Substitution: Chlorine substitution can occur using nucleophilic reagents (e.g., amines).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituents. Further research is needed to determine precise outcomes.
Applications De Recherche Scientifique
Medicine: Investigate its pharmacological properties, potential as a drug candidate, or use in targeted therapies.
Chemistry: Explore its reactivity, stability, and interactions with other compounds.
Industry: Assess its role in materials science, catalysis, or specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C13H15Cl3N4O3S |
|---|---|
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H15Cl3N4O3S/c1-2-5-10(21)18-11(13(14,15)16)19-12(24)17-8-6-3-4-7-9(8)20(22)23/h3-4,6-7,11H,2,5H2,1H3,(H,18,21)(H2,17,19,24) |
Clé InChI |
BWBXBQNTFCLKDX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


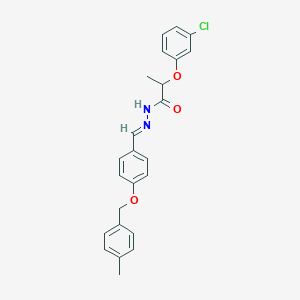
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)
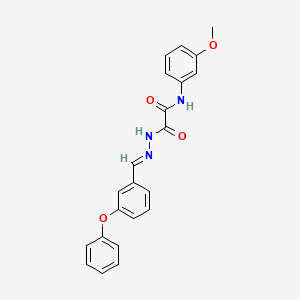
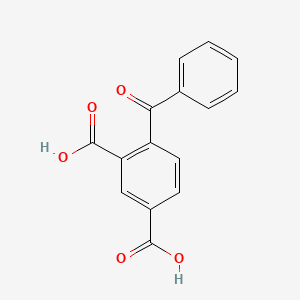
![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)
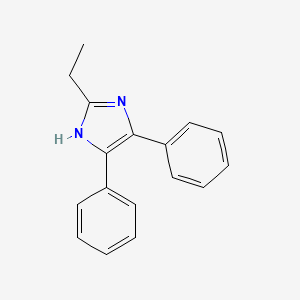

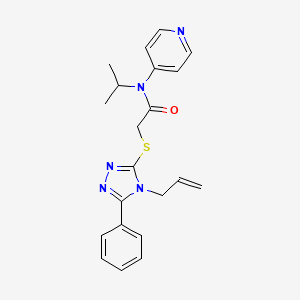
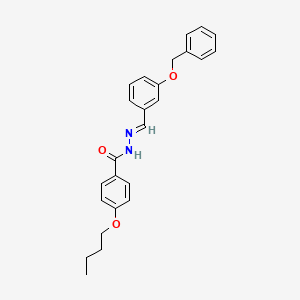

![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone](/img/structure/B12007646.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)
